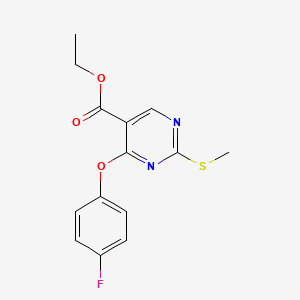
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as EDP-420, is a potent and selective inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, which are essential for cellular proliferation and immune function. EDP-420 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mechanism of Action
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides. By blocking this pathway, this compound reduces the availability of guanine nucleotides, which are essential for cellular proliferation and immune function. This leads to the inhibition of cancer cell proliferation, suppression of T cell activity, and reduction of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various disease models. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce cell death through apoptosis. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for IMPDH, which allows for precise modulation of guanine nucleotide synthesis. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can limit its efficacy in certain disease models.
Future Directions
There are several future directions for research on N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of IMPDH, which could have improved efficacy and reduced side effects. Another area of focus is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing and treatment regimens.
Synthesis Methods
The synthesis of N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-ethoxyaniline with methyl acrylate, followed by cyclization with guanidine and subsequent alkylation with 2,6-dimethylpyridine-4-carboxylic acid. The final product is obtained after several purification steps, including chromatography and recrystallization.
Scientific Research Applications
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, this compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-13-8-6-5-7-12(13)18-15(19)14-10(2)11(3)16-9-17-14/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXIAXYDUKDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

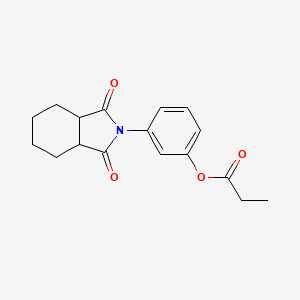
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)
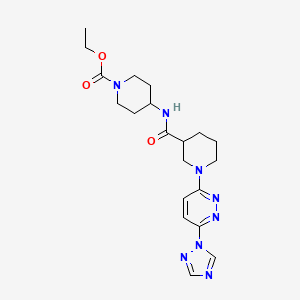
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
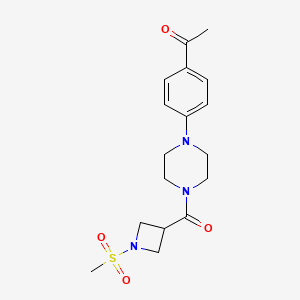
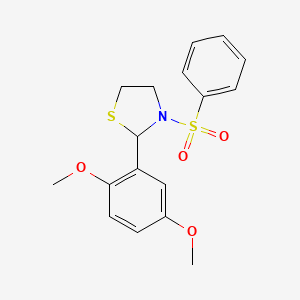

![Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate](/img/structure/B2615207.png)
![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2615208.png)

